molecular formula C18H19N7O3 B6462783 6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyrimidin-4-ol CAS No. 2549041-53-2

6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyrimidin-4-ol

Número de catálogo: B6462783
Número CAS: 2549041-53-2
Peso molecular: 381.4 g/mol
Clave InChI: FMNBRPWCSFRRDM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyrimidin-4-ol is a heterocyclic molecule featuring a pyrimidin-4-ol core linked to a piperidine ring. The piperidine moiety is substituted with a pyrimidin-2-yloxy group bearing a 1-methylpyrazole at the 5-position. The compound’s synthesis likely involves palladium-catalyzed cross-coupling, hydroxylation, and deprotection steps, as seen in analogous syntheses of pyrimidine-piperidine hybrids .

Propiedades

IUPAC Name

4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3/c1-24-10-13(9-23-24)12-7-19-18(20-8-12)28-14-2-4-25(5-3-14)17(27)15-6-16(26)22-11-21-15/h6-11,14H,2-5H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNBRPWCSFRRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=CC(=O)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a comparative analysis of structurally related pyrimidine-piperidine-pyrazole derivatives, focusing on structural motifs, synthetic routes, and inferred pharmacological properties based on evidence.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Highlights Potential Applications Reference
Target Compound Pyrimidin-4-ol Piperidine-1-carbonyl, 5-(1-methylpyrazole)pyrimidin-2-yloxy Likely Pd-catalyzed cross-coupling, hydroxylation Kinase inhibition, nucleotide mimicry
2-(2-Amino-5-(1-(piperidin-4-yl)-1H-pyrazol-3-yl)pyridin-3-yl)benzo[d]oxazol-6-ol Benzo[d]oxazol-6-ol Piperidin-4-yl, pyridinyl-pyrazole Pd cross-coupling, hydroxylation, deprotection Anticancer agents
8-(4-(3,5-Dichlorophenyl)piperidin-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 6) Pyrido[3,4-d]pyrimidin-4(3H)-one 3,5-Dichlorophenyl, piperidin-1-yl Acid-mediated deprotection Antiproliferative activity
5-p-chlorophenyl-3-[N-(2-hydroxyacetyl)piperidin-4-yl]-4-pyrimidin-4-yl-1H-pyrazole Pyrimidin-4-yl-pyrazole Chlorophenyl, hydroxyacetyl-piperidine Multi-step functionalization Enzyme inhibition (hypothetical)

Key Observations

Structural Diversity: The target compound’s pyrimidin-4-ol core distinguishes it from pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., Compound 6), which exhibit fused pyridine-pyrimidine systems . Substituent variations significantly alter physicochemical properties. In contrast, the target compound’s 1-methylpyrazole may balance solubility and target binding .

Synthetic Routes :

  • Pd-catalyzed cross-coupling is a common strategy for introducing pyrazole and pyrimidine groups (e.g., and ) .
  • Acid-mediated deprotection (e.g., HCl in THF for Compound 6 ) contrasts with hydroxylation steps in the target compound’s likely synthesis .

Pharmacological Inference: Pyrimidine-piperidine hybrids often target kinases or nucleotide-binding proteins. The pyrido[3,4-d]pyrimidin-4(3H)-one derivatives in show cell-based activity, suggesting antiproliferative effects . The hydroxyacetyl-piperidine in may act as a hydrogen-bond donor, enhancing target affinity compared to the target compound’s methylpyrazole.

Crystallographic Analysis :

  • Structural determination of similar compounds (e.g., and ) relies on SHELX software for refinement, highlighting the importance of crystallography in confirming regiochemistry and conformation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.